2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-14(2)20-24-25-21-22(29)26(17-6-4-5-7-18(17)27(20)21)13-19(28)23-12-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLIJIKMHJMNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The target molecule’s structure comprises three key components:
- Triazoloquinoxaline core with a 4-oxo group
- 1-Isopropyl substituent on the triazole ring
- Acetamide side chain linked to a 4-methylbenzyl group
Preparation involves sequential steps:
- Construction of the triazoloquinoxaline scaffold
- Introduction of the isopropyl group
- Oxidation to form the 4-oxo moiety
- Functionalization with the acetamide side chain
Triazoloquinoxaline Core Synthesis
Huisgen Cycloaddition for Triazole Formation
Thetriazolo[4,3-a]quinoxaline core is synthesized via a noncatalyzed Huisgen cycloaddition between ortho-phenylenediamine derivatives and alkynols.
Procedure:
Protection of ortho-Phenylenediamine :
- N-(2-Iodophenyl)-4-nitrobenzenesulfonamide (2 ) is prepared by reacting 2-iodoaniline with 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) with pyridine as a base. Yield: 46%.
- Role of protecting groups : The 4-nitrobenzenesulfonyl (Ns) group directs regioselectivity during cycloaddition and prevents unwanted side reactions.
Cycloaddition with Alkynols :
Key Data:
| Starting Material | Product | Conditions | Yield |
|---|---|---|---|
| 2 + 3-butyn-1-ol | Benzotriazolodiazepine | RT, 24 h, DCM | 62% |
Introduction of the 1-Isopropyl Group
Alkylation of the Triazole Nitrogen
The isopropyl group is introduced via alkylation of the triazole nitrogen using isopropyl bromide under basic conditions.
Procedure:
- Deprotection : Remove the Ns group using trifluoroacetic acid (TFA) in DCM.
- Alkylation : Treat the deprotected triazoloquinoxaline with isopropyl bromide and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 h.
Optimization:
Oxidation to 4-Oxo Derivatives
Manganese Dioxide-Mediated Oxidation
The 4-oxo group is introduced via oxidation of a secondary alcohol intermediate using activated MnO₂.
Procedure:
- Intermediate preparation : Hydroxyl group introduction at position 4 via hydroxylation of the quinoxaline ring.
- Oxidation : Stir the alcohol intermediate with MnO₂ in toluene at 110°C for 24 h.
Key Finding:
Acetamide Side-Chain Installation
Acylation and Coupling
The acetamide side chain is introduced through a two-step process:
- Acetic acid activation : Convert acetic acid to its acid chloride using thionyl chloride.
- Coupling with 4-methylbenzylamine : React the acid chloride with 4-methylbenzylamine in the presence of N,N-diisopropylethylamine (DIPEA).
Procedure:
- Formation of acetyl chloride : Treat acetic acid with SOCl₂ at 70°C for 2 h.
- Coupling : Add 4-methylbenzylamine dropwise to the acid chloride in DCM at 0°C, followed by DIPEA. Stir for 4 h at room temperature.
Yield Optimization:
| Step | Conditions | Yield |
|---|---|---|
| Acetyl chloride formation | SOCl₂, 70°C | 95% |
| Amide coupling | DCM, DIPEA, RT | 78% |
Final Assembly and Characterization
Global Deprotection and Purification
Chemical Reactions Analysis
Types of Reactions
Oxidation:
The compound can undergo oxidation at the isopropyl group to form hydroxylated derivatives.
Reduction:
Reduction of the keto group on the triazoloquinoxaline ring can yield the corresponding alcohol.
Substitution:
Nucleophilic substitution reactions can occur at the benzyl and acetamide moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Hydroxylated derivatives from oxidation.
Alcohols from reduction.
Substituted benzyl or acetamide derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Mechanism of Action : Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. In vitro studies have shown effective inhibition of proliferation in various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) with IC50 values reported as low as 1.2 µM .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects.
Case Studies
Several case studies highlight the versatility and effectiveness of this compound:
Mechanism of Action
Effects
The compound interacts with specific molecular targets to exert its biological effects.
Molecular Targets and Pathways
Enzymes: May inhibit certain enzymes critical to microbial or cancer cell survival.
Receptors: Binds to specific receptors on cells to modulate biological activity.
Pathways: Interferes with signaling pathways involved in cell proliferation, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide are best contextualized against analogs with variations in substituents on the triazoloquinoxaline core or the acetamide side chain. Key comparisons are summarized below:
Structural and Physicochemical Properties
*Inferred from structural analogy to and .
- The oxo moiety at position 4 is conserved across all analogs, suggesting its critical role in stabilizing the heterocyclic core via intramolecular hydrogen bonding.
- Acetamide Substituent Effects: The 4-methylbenzyl group in the target compound introduces a flexible methylene linker absent in the N-(p-tolyl) analog , which may improve conformational adaptability during receptor binding.
Biological Activity
The compound 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide is a member of the triazoloquinoxaline family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H23N5O4 |
| Molecular Weight | 433.5 g/mol |
| CAS Number | 1261003-07-9 |
The compound features a complex structure that includes a triazoloquinoxaline moiety, which is known for its pharmacological versatility.
Anticancer Activity
Research has demonstrated that derivatives of the triazoloquinoxaline scaffold exhibit significant anticancer properties. For instance:
- Cytotoxicity : Compounds derived from this scaffold have shown cytotoxic activities against various cancer cell lines. In particular, compounds with similar structures demonstrated EC50 values in the micromolar range (e.g., 365 nM for one derivative) when tested against melanoma and breast cancer cell lines .
- Mechanism of Action : Studies indicate that these compounds can act as apoptosis inducers by modulating cell cycle progression and influencing pro-apoptotic and anti-apoptotic proteins. For example, one derivative was found to upregulate BAX and caspase-3 while downregulating Bcl-2 .
Antimicrobial Activity
The triazoloquinoxaline derivatives also exhibit antimicrobial properties. The following points summarize key findings:
- Broad-Spectrum Activity : Compounds similar to the target compound have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, certain derivatives displayed minimal inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
- Mechanisms : The antimicrobial action is often attributed to the inhibition of DNA gyrase and topoisomerase IV activities, essential enzymes for bacterial DNA replication .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, compounds in this class have been explored for additional therapeutic potentials:
- Antiviral Activity : Some derivatives have shown promising antiviral properties in preliminary studies, indicating their potential use in treating viral infections .
- Neuroprotective Effects : Investigations into neurodegenerative diseases suggest that these compounds may have protective effects on neuronal cells, although more research is needed to confirm these findings .
Study 1: Anticancer Efficacy Evaluation
In a study published in Pharmaceutical Sciences, researchers synthesized several triazoloquinoxaline derivatives and evaluated their anticancer activity against various cell lines including MDA-MB-231 (breast cancer) and A375 (melanoma). The most active compound exhibited an EC50 of 365 nM, demonstrating significant potential as an anticancer agent .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of related triazoloquinoxaline derivatives. The results indicated robust activity against multiple bacterial strains with MIC values ranging from 0.125 to 8 μg/mL. These findings suggest a viable path for developing new antibiotics based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
